![molecular formula C15H13N3O4S B6483180 5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941881-48-7](/img/structure/B6483180.png)

5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a type of fused pyridine derivative . Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry .

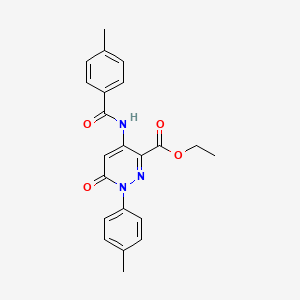

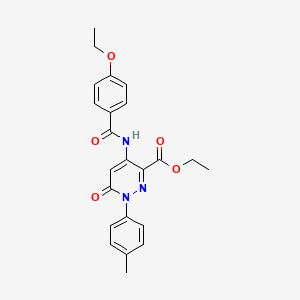

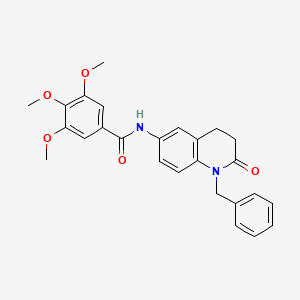

Molecular Structure Analysis

The molecular structure of “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would likely be complex due to the presence of multiple functional groups and rings. The furo[3,2-b]pyridine core is a heterocyclic structure that is frequently used in drug research .Chemical Reactions Analysis

The chemical reactions involving “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide” would be influenced by its molecular structure. Fused pyridine derivatives often contribute positively to the solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Wissenschaftliche Forschungsanwendungen

- The structural similarity of fused pyridine derivatives to DNA bases (such as adenine and guanine) contributes to their effectiveness. These compounds exhibit antiviral and anticancer properties .

- Furopyridines , a subset of fused pyridine derivatives, are particularly noteworthy. They are isosteres of benzofuran and indole cores and are found in compounds with antihypertensive and antimicrobial activities. For instance, cicletanine , a diuretic drug containing a furopyridine scaffold, is used in hypertension treatment and also acts as a competitive histamine antagonist .

- Researchers have explored tetrahydrofuro[3,4-b]pyridine derivatives for their coronary vasodilating activity. These compounds may have potential applications in cardiovascular medicine .

- Furopyridines have been investigated for their effect on K+ movement across human red cell membranes . Understanding their impact on ion channels could lead to novel therapeutic strategies .

- Early studies focused on furopyridine derivatives revealed anti-inflammatory, anti-aggregation, and anticoagulant activities .

- Researchers have developed efficient, eco-friendly, and green synthesis methods for various derivatives, including those containing the sulfamoylphenyl moiety. These methods yield novel spiro compounds with potential applications .

Antiviral and Anticancer Activities

Coronary Vasodilating Activity

K+ Movement Modulation

Anti-Inflammatory and Anticoagulant Properties

Novel Synthesis Methods

Anticancer Agents

Wirkmechanismus

Zukünftige Richtungen

Fused pyridine derivatives, such as “5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide”, are of increasing interest in drug design and medicinal chemistry . Future research may focus on exploring the potential biological activities of these compounds and developing more efficient synthesis methods .

Eigenschaften

IUPAC Name |

5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-9-2-7-13-12(17-9)8-14(22-13)15(19)18-10-3-5-11(6-4-10)23(16,20)21/h2-8H,1H3,(H,18,19)(H2,16,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUQOTNAWRBQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-sulfamoylphenyl)furo[3,2-b]pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3,4-dioxo-8-phenyl-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6483127.png)

![8-(4-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483133.png)

![8-(4-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6483140.png)

![5-methyl-N-(4-methylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483146.png)

![N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483150.png)

![4-({1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-propylbenzamide](/img/structure/B6483157.png)

![N-(3,5-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B6483161.png)

![5-methyl-N-(2,4,6-trimethylphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6483166.png)

![4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide](/img/structure/B6483206.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}thiophene-2-carboxamide](/img/structure/B6483210.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}quinoline-2-carboxamide](/img/structure/B6483212.png)